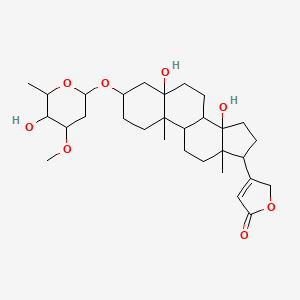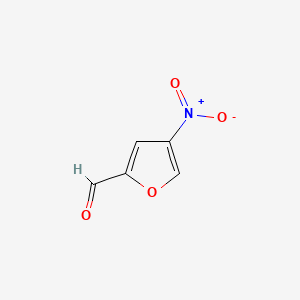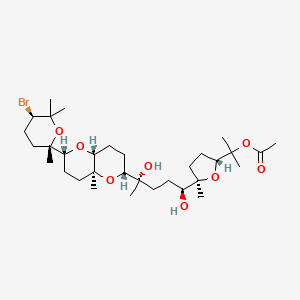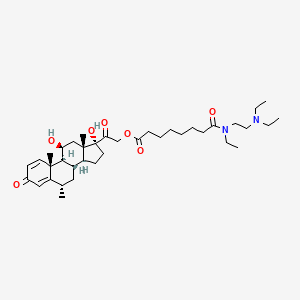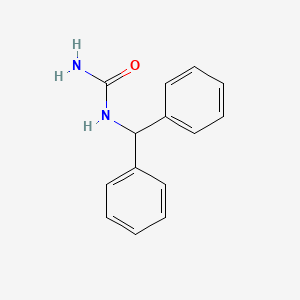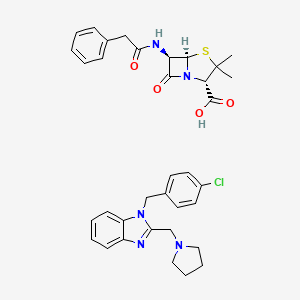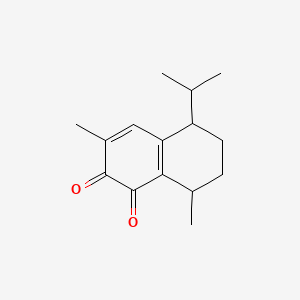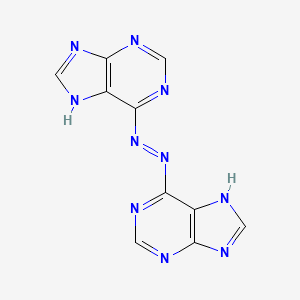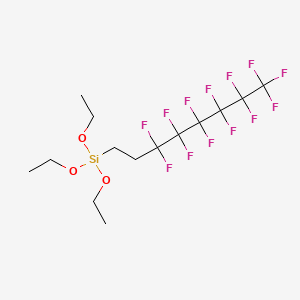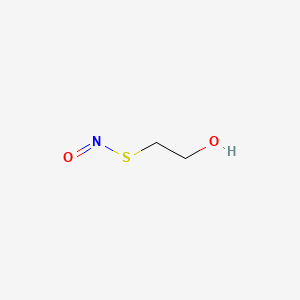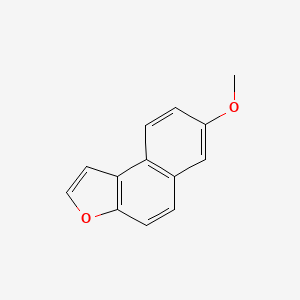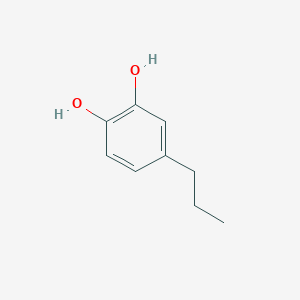
4-プロピルカテコール
概要
説明
4-Propylcatechol (4-PC) is a naturally occurring phenolic compound that is found in a variety of plants and animals. It is a structural analog of catechol and has been studied extensively due to its potential applications in medicine and biochemistry. 4-PC is a highly versatile compound that can be used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and drug development.
科学的研究の応用
芳香族アルコールの脱メチル化
4-プロピルカテコールは、フェノール、カテコール、ピロガロールなどの芳香族アルコールを生成するために、芳香族メチルエーテルの脱メチル化に使用できます。 このプロセスは、高温加圧水中のHClまたはH2SO4などの鉱酸によって促進され、高純度の芳香族アルコールが得られます {svg_1}.
バイオベースの芳香族アミンの合成
この化合物は、さまざまな産業で重要なバイオベースの芳香族アミンの合成のための前駆体として役立ちます。 ベックマン転位などのプロセスを通じて、4-プロピルカテコールは、最大65%の収率で価値のあるジアルコキシアニリンおよびアルキルプロピオネートに変換されます {svg_2}.
バイオ再生可能原料
木材とクローブ油のリグニンから得られた4-プロピルカテコールは、バイオ再生可能原料として使用できます。 このアプリケーションは、非再生可能資源への依存を減らすため、持続可能な化学にとって重要です {svg_3}.
グリーンケミストリー
グリーンケミストリーの観点から、4-プロピルカテコールは、グリーンメトリクスを使用してグリーン度を評価される反応に関与しています。 これには、化学プロセスの環境影響を評価し、より安全で持続可能な慣行を促進することが含まれます {svg_4}.
医薬品中間体
医薬品合成の中間体として、4-プロピルカテコールは、医薬品や医薬品有効成分などの複雑な分子を作成するために使用できます。 医薬品化学において、生物活性化合物の合成におけるその役割は特に興味深いものです {svg_5}.
ポリウレタンの製造
4-プロピルカテコールを芳香族アミンに変換することは、ポリウレタンを製造するためのステップです。 これらの材料は、フォームからコーティング、接着剤、エラストマーまで、さまざまな用途で広く使用されています {svg_6}.
アゾ染料と顔料の製造
4-プロピルカテコールから得られた芳香族アミンは、アゾ染料と顔料の製造に使用されます。 これらの化合物は、繊維、印刷、および着色産業に不可欠です {svg_7}.
農薬と殺虫剤
最後に、4-プロピルカテコールベースの芳香族アミンは、農薬と殺虫剤の合成に用途が見出されます。 これらの物質は、作物を害虫から保護し、生産性を向上させることで、農業において重要な役割を果たしています {svg_8}.
Safety and Hazards
4-Propylcatechol is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is also hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Biochemical Pathways
For instance, the protocatechuate 4,5-cleavage pathway is a key catabolic route for the degradation of various aromatic compounds . .
Action Environment
The action, efficacy, and stability of 4-Propylcatechol can be influenced by various environmental factors. For instance, its stability may decrease under high temperature and light exposure . The compound’s action and efficacy can also be affected by the physiological environment, including pH and the presence of other molecules.
生化学分析
Biochemical Properties
4-Propylcatechol plays a crucial role in biochemical reactions, particularly in the catabolism of lignin-derived aromatic compounds. It interacts with enzymes such as extradiol dioxygenases, which are involved in the cleavage of aromatic rings. One such enzyme, AphC, has been shown to have high specificity for 4-Propylcatechol, facilitating its breakdown through meta-cleavage pathways . The interaction between 4-Propylcatechol and these enzymes is essential for the degradation of complex organic molecules, contributing to various metabolic processes.
Cellular Effects
4-Propylcatechol influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system, potentially causing depression and a prolonged rise in blood pressure in animal models . Additionally, 4-Propylcatechol may induce oxidative stress in cells, leading to alterations in cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, 4-Propylcatechol exerts its effects through binding interactions with biomolecules. It binds to the active site of extradiol dioxygenases, facilitating the cleavage of aromatic rings. This binding is characterized by the formation of a bidentate complex with the active site iron, which is crucial for the catalytic activity of the enzyme . Furthermore, 4-Propylcatechol may act as an inhibitor or activator of other enzymes, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propylcatechol can vary over time. Its stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that 4-Propylcatechol can undergo oxidative degradation, leading to the formation of quinones and other reactive intermediates . These degradation products can have long-term effects on cellular function, potentially causing cytotoxicity and oxidative stress.
Dosage Effects in Animal Models
The effects of 4-Propylcatechol in animal models are dose-dependent. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic effects. Studies have reported that high doses of 4-Propylcatechol can cause central nervous system depression and prolonged hypertension in animals . Additionally, there may be threshold effects, where a certain dosage level triggers significant physiological responses.
Metabolic Pathways
4-Propylcatechol is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It is metabolized by extradiol dioxygenases, which cleave the aromatic ring and facilitate its breakdown into smaller molecules . These metabolic pathways are essential for the utilization of lignin-derived compounds and other complex organic molecules.
Transport and Distribution
Within cells and tissues, 4-Propylcatechol is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of 4-Propylcatechol can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 4-Propylcatechol is determined by its interactions with targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, such as the cytoplasm or mitochondria, where it exerts its biochemical effects. The localization of 4-Propylcatechol can impact its activity and function within the cell .
特性
IUPAC Name |
4-propylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTPZNJTGOGSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179903 | |
| Record name | 4-Propylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2525-02-2 | |
| Record name | 4-Propyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC138937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Propylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylbenzen-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY7REF7DMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Propylcatechol as a renewable resource?
A: 4-Propylcatechol can be derived from lignin, a major component of wood, making it a promising renewable alternative to petroleum-based chemicals. [] It can be efficiently produced through the demethylation of 4-propylguaiacol, a compound readily available from wood and clove oil. This process utilizes hydrochloric acid or sulfuric acid as a catalyst in high-temperature pressurized water, leading to high yields of 4-propylcatechol. [] Furthermore, it can be converted into 3-propyllevulinic acid, another valuable platform molecule, via muconic acid using a hydrothermal protocol. []
Q2: How can 4-Propylcatechol be used to synthesize valuable chemicals?
A: 4-Propylcatechol serves as a starting material for the production of various carbamates. [] This two-step synthesis utilizes 4-propylcatechol carbonate, a shelf-stable and renewable C1 reactant derived from 4-propylcatechol and dimethyl carbonate. [] The reaction proceeds under mild conditions with zinc acetate dihydrate as a Lewis acid catalyst. [] The process yields the target carbamate and regenerates 4-propylcatechol, enabling its recycling and contributing to the sustainability of the process. []
Q3: What is the impact of the propyl substituent on the reactivity of 4-Propylcatechol?
A: The presence of the propyl group in 4-Propylcatechol significantly influences its oxidation and subsequent reactions. [] Upon oxidation, the propyl substituent promotes the isomerization of the initially formed o-quinone to the corresponding p-quinone methide. [] This isomerization is crucial as it generates a more electrophilic species capable of reacting with biological nucleophiles like glutathione. [] Studies comparing the reactivity of various catechols revealed that extended pi-conjugation at the para position, such as in 4-Propylcatechol, accelerates the o-quinone to p-quinone methide isomerization. []
Q4: Can 4-Propylcatechol derivatives be used for material applications?
A: Yes, derivatives of 4-Propylcatechol, specifically 3-propyllevulinic acid, have shown promising results as plasticizers. [] The 3-propyllevulinic acid, synthesized from 4-propylcatechol, can be further esterified with 1,4-butanediol to produce butane-1,4-diyl bis(4-oxo-3-propylpentanoate). [] This diester exhibits superior plasticizing properties compared to the non-propylated levulinate diester in both PVC (polyvinyl chloride) and PLA (polylactic acid). [] Remarkably, its effectiveness rivals that of DEHP (di-2-ethylhexyl phthalate), a widely used commercial plasticizer, in PVC. [] This highlights the potential of 4-Propylcatechol derivatives as sustainable alternatives in material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
